Definitive Selectivity Over BRD4: A Binary Yes/No Distinction from BET Inhibitors
(S)-GSK1379725A is the first small molecule reported to be selective for BPTF over BRD4 [1]. In a dual-screening 19F NMR assay, it exhibits a clear binding signature to BPTF with a Kd of 2.8 μM, while demonstrating no detectable binding to BRD4 [1]. This binary selectivity (BPTF-positive, BRD4-negative) stands in stark contrast to pan-BET inhibitors like JQ1, which exhibit potent binding to BRD4 (Kd ~50 nM) and also engage other BET family members, including BPTF, albeit with varied affinities [2].
| Evidence Dimension | Binding Affinity and Selectivity Profile |
|---|---|
| Target Compound Data | BPTF: Kd = 2.8 μM; BRD4: No binding detected |
| Comparator Or Baseline | JQ1: BRD4 Kd ≈ 50 nM; Binds multiple BET proteins including BPTF |
| Quantified Difference | Qualitative difference: selective for BPTF with zero BRD4 binding vs. pan-BET inhibition |
| Conditions | Dual-screening 19F NMR assay (BPTF and BRD4-BD1) |
Why This Matters
This provides a unique tool to dissect BPTF-specific cellular functions from the dominant and confounding effects of BRD4 inhibition, a capability not offered by any pan-BET inhibitor.
- [1] Urick, A. K., et al. Dual Screening of BPTF and Brd4 Using Protein-Observed Fluorine NMR Uncovers New Bromodomain Probe Molecules. ACS Chem Biol. 2015, 10(10), 2246-56. View Source
- [2] Filippakopoulos, P., et al. Selective inhibition of BET bromodomains. Nature. 2010, 468(7327), 1067-73. View Source
